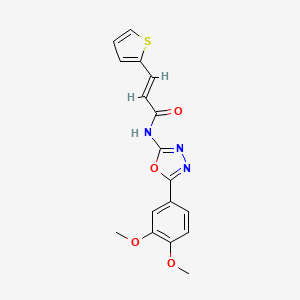![molecular formula C10H18ClF2NO B2759043 (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride CAS No. 2418695-51-7](/img/structure/B2759043.png)
(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride” is a chemical compound with a molecular weight of 241.71 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H17F2NO.ClH/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9;/h8H,1-7,13H2;1H" . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride is related to a broader class of compounds involving spirocyclic structures, which have been synthesized and studied for various biological activities. For instance, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their antihypertensive activities, demonstrating specific interactions with adrenergic receptors and potential applications in blood pressure management (Caroon et al., 1981). Such findings highlight the potential of spirocyclic compounds in therapeutic applications, particularly in cardiovascular diseases.
Organocatalytic Enantioselective Synthesis
Spirocyclic structures, similar to (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride, have been explored in the context of organocatalytic enantioselective synthesis, showcasing their utility in producing biologically active molecules with high enantiomeric purity. For example, bicyclic β-lactones have been synthesized through nucleophile-catalyzed aldol-lactonization processes, emphasizing the versatility of spirocyclic frameworks in facilitating complex organic reactions and the synthesis of novel compounds (Nguyen et al., 2012).
Ligand Design for Receptor Targeting
Research on compounds structurally related to (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride has also contributed to the design of ligands targeting specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. Studies have identified high-affinity, non-peptide agonists for the ORL1 receptor, providing insights into receptor-ligand interactions and paving the way for the development of new therapeutic agents (Röver et al., 2000).
Application in Material Science
Beyond biological applications, spirocyclic compounds, akin to (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride, have been investigated for their potential in material science, such as in the synthesis of novel biolubricants derived from natural sources. This research underscores the role of spirocyclic structures in developing environmentally friendly and sustainable materials (Kurniawan et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
(8,8-difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO.ClH/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9;/h8H,1-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHFHRGYMYNJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(OC2)CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2758964.png)
![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)


![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)



![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)


![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)